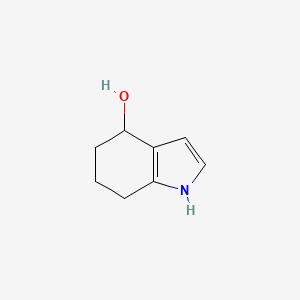

4,5,6,7-tetrahydro-1H-indol-4-ol

Overview

Description

4,5,6,7-Tetrahydro-1H-indol-4-ol is a heterocyclic compound . It is also known as 4,5,6,7-tetrahydro-4-oxoindole . The empirical formula is C8H9NO .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis

This compound is a nonplanar structure of the cyclohexene moiety in an indole derivative . This structure promotes optimal binding to the active sites of enzymes and increases solubility .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 53-57 °C (lit.) . The molecular weight is 121.18 .Scientific Research Applications

Synthesis of Novel Porphyrins

A study by Lash et al. (1992) explored the synthesis of various 4,5,6,7-tetrahydro-1H-indoles (THIs) and their derivatives. These compounds were used to create novel porphyrins with four exocyclic rings, which have potential applications in materials science and biochemistry (Lash, Bladel, Shiner, Zajeski, & Balasubramaniam, 1992).

Structural Analysis in Organic Chemistry

Noland et al. (1996) conducted a detailed structural analysis of products from the acid-catalyzed condensation of indole with acetone. This included compounds structurally related to 4,5,6,7-tetrahydro-1H-indol-4-ol. Such studies are crucial for understanding the complex reactions and molecular structures in organic chemistry (Noland, Konkel, Konkel, Pearce, Barnes, & Schlemper, 1996).

Domino Reactions in Organic Synthesis

Maity, Pathak, and Pramanik (2013) reported the synthesis of 1,2-diaryl-1H-indol-4-ols through domino reactions. This study highlights the versatility of this compound derivatives in facilitating complex organic syntheses (Maity, Pathak, & Pramanik, 2013).

Molecular Interactions and Crystal Engineering

Choudhury, Nagarajan, and Guru Row (2004) investigated the crystal structures of 4-ketotetrahydroindoles to study intermolecular interactions. These findings are significant for the field of crystal engineering and the development of new materials (Choudhury, Nagarajan, & Guru Row, 2004).

Platinum-Catalyzed Intramolecular Alkylation

Liu, Han, Wang, and Widenhoefer (2004) explored the platinum-catalyzed cyclization of 2-(4-pentenyl)indoles, which relates to derivatives of this compound. This research opens pathways for novel synthetic approaches in pharmaceuticals and material sciences (Liu, Han, Wang, & Widenhoefer, 2004).

Safety and Hazards

Future Directions

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies could potentially be applied to the synthesis of 4,5,6,7-tetrahydro-1H-indol-4-ol in the future.

Mechanism of Action

Target of Action

4,5,6,7-Tetrahydro-1H-indol-4-ol, also known as a tetrahydroindole derivative, is an important structure motif in medicinal chemistry . It is known to interact with various targets, including enzymes, receptors, and proteins, due to its nonplanar structure that promotes optimal binding to the active sites of enzymes . For instance, tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. The compound’s nonplanar structure allows it to bind optimally to the active sites of enzymes, thereby influencing their function . .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its interaction with various targets. For instance, it can influence the function of SIRT2 sirtuins, which are involved in cellular processes such as aging, transcription, apoptosis, and resistance to stress . It can also affect the GABAergic system, which plays a crucial role in inhibitory neurotransmission .

Pharmacokinetics

Its solubility might be increased due to the nonplanar structure of the cyclohexene moiety in the indole derivative , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, by interacting with SIRT2 sirtuins, it could potentially influence cellular processes such as aging and apoptosis . By acting as a GABA receptor agonist, it could affect inhibitory neurotransmission .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8-10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYPXFQCCVZJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302467 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192130-35-1 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192130-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

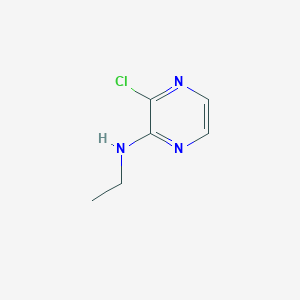

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)